5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole
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Overview
Description
5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a chlorine atom and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with cyclopropylmethyl ketone in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.
Scientific Research Applications
5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methyl-1,2,4-thiadiazole
- 3-(cyclopropylmethyl)-1,2,4-thiadiazole
- 5-chloro-1,2,4-thiadiazole
Uniqueness
5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole is unique due to the presence of both a chlorine atom and a cyclopropylmethyl group on the thiadiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c7-6-8-5(9-10-6)3-4-1-2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQGDAZIMFRNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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